Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate
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Overview
Description
Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazoles are bicyclic compounds that consist of a benzene ring fused with an oxazole ring. These compounds are significant in various fields, including medicinal chemistry, due to their potential therapeutic properties.
Preparation Methods
The synthesis of Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with aldehydes or carboxylic acids under specific conditions. One common method includes the use of a catalyst such as a nanocatalyst or metal catalyst to facilitate the reaction. For instance, the reaction between 2-aminophenol and an aldehyde in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions can yield benzoxazole derivatives with high efficiency .
Chemical Reactions Analysis
Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles, often in the presence of a base or catalyst.
Scientific Research Applications
Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Phenyl 2-methyl-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:
2-Methylbenzoxazole: Known for its use in the synthesis of HIV-reverse transcriptase inhibitors.
Benzimidazole: Exhibits significant antibacterial and antifungal activities.
Oxazole derivatives: These compounds also show a wide range of biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
phenyl 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-10-16-13-9-5-8-12(14(13)18-10)15(17)19-11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
SGKAZYWAMREVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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